molecular formula C15H17BrN2O2 B13481242 tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate

tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate

Cat. No.: B13481242
M. Wt: 337.21 g/mol
InChI Key: ULESOLRUVNOKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate: is an organic compound that features a quinoline core substituted with a bromine atom and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .

Chemical Reactions Analysis

tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamate groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate can be compared with other quinoline derivatives, such as:

  • tert-Butyl N-(6-bromoquinolin-3-yl)carbamate
  • tert-Butyl N-(4-methylquinolin-3-yl)carbamate
  • tert-Butyl N-(6-chloro-4-methylquinolin-3-yl)carbamate

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different halogens (e.g., bromine vs. chlorine) or additional methyl groups can lead to variations in their properties and applications .

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate

InChI

InChI=1S/C15H17BrN2O2/c1-9-11-7-10(16)5-6-12(11)17-8-13(9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19)

InChI Key

ULESOLRUVNOKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.